Cas no 2137427-07-5 (Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl-)

Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl-, is a specialized brominated cyclobutyl derivative with potential applications in organic synthesis and pharmaceutical research. Its cis-configured bromocyclobutyl group enhances reactivity in cycloaddition and substitution reactions, while the dimethylbutanamide backbone contributes to stability and solubility in various solvents. The compound's structural features make it a valuable intermediate for constructing complex cyclic frameworks or functionalized pharmacophores. Its well-defined stereochemistry ensures consistent reactivity, aiding in the development of stereoselective synthetic routes. The presence of both bromine and amide functionalities allows for further derivatization, offering versatility in medicinal chemistry and materials science applications.
Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- structure
2137427-07-5 structure
Product name:Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl-
CAS No:2137427-07-5
MF:C11H20BrNO
MW:262.186602592468
CID:5255425

Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl-
    • Inchi: 1S/C11H20BrNO/c1-7(2)8(3)11(14)13-6-9-4-10(12)5-9/h7-10H,4-6H2,1-3H3,(H,13,14)/t8?,9-,10+
    • InChI Key: JCXVHQQVDQBNPE-PBINXNQUSA-N
    • SMILES: C(NC[C@@H]1C[C@H](Br)C1)(=O)C(C)C(C)C

Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-377076-0.05g
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide
2137427-07-5 95.0%
0.05g
$888.0 2025-03-16
Enamine
EN300-377076-1.0g
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide
2137427-07-5 95.0%
1.0g
$1057.0 2025-03-16
Enamine
EN300-377076-5.0g
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide
2137427-07-5 95.0%
5.0g
$3065.0 2025-03-16
Enamine
EN300-377076-0.1g
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide
2137427-07-5 95.0%
0.1g
$930.0 2025-03-16
Enamine
EN300-377076-0.5g
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide
2137427-07-5 95.0%
0.5g
$1014.0 2025-03-16
Enamine
EN300-377076-2.5g
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide
2137427-07-5 95.0%
2.5g
$2071.0 2025-03-16
Enamine
EN300-377076-10.0g
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide
2137427-07-5 95.0%
10.0g
$4545.0 2025-03-16
Enamine
EN300-377076-0.25g
2,3-dimethyl-N-{[(1s,3s)-3-bromocyclobutyl]methyl}butanamide
2137427-07-5 95.0%
0.25g
$972.0 2025-03-16

Additional information on Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl-

Research Brief on Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- (CAS: 2137427-07-5): Recent Advances and Applications

Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- (CAS: 2137427-07-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromocyclobutyl and dimethylbutanamide structure, has shown promising potential in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a compound of interest for researchers aiming to develop novel pharmacological agents.

The synthesis of Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- involves multi-step organic reactions, with a key focus on achieving high stereoselectivity and yield. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, facilitating its use in further biological evaluations. Researchers have employed techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the synthesized compound, ensuring its suitability for downstream applications.

In terms of biological activity, preliminary studies have indicated that Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- exhibits notable interactions with specific protein targets, particularly those involved in inflammatory and oncogenic pathways. In vitro assays have demonstrated its ability to modulate enzyme activity and inhibit the proliferation of certain cancer cell lines. These findings suggest its potential as a lead compound for the development of anti-inflammatory and anticancer therapeutics.

Further investigations into the pharmacokinetic properties of Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and bioavailability. Researchers are exploring various formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to enhance its therapeutic efficacy and reduce potential side effects.

The compound's mechanism of action is currently under rigorous investigation, with recent studies employing computational modeling and X-ray crystallography to elucidate its binding interactions with target proteins. These structural insights are expected to guide the rational design of derivatives with improved potency and selectivity, paving the way for the development of next-generation therapeutics.

In conclusion, Butanamide, N-[(cis-3-bromocyclobutyl)methyl]-2,3-dimethyl- (CAS: 2137427-07-5) represents a promising candidate for further drug development, with its unique chemical structure and biological activity offering multiple avenues for therapeutic innovation. Continued research efforts are essential to fully unlock its potential and translate these findings into clinically viable treatments.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue